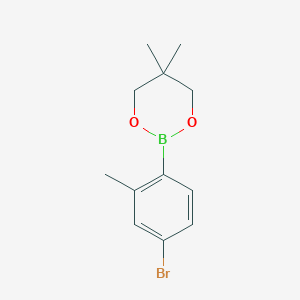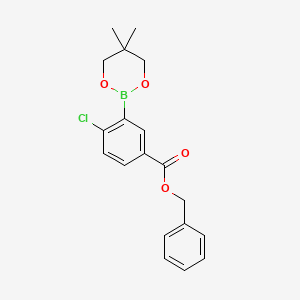
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is an organoboron compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boron atom within a dioxaborinane ring, which is attached to a chlorinated benzoic acid moiety. The presence of both boron and chlorine atoms in its structure makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Similar compounds have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
It can be inferred from similar compounds that it may interact with its targets through a process known as phosphitylation . This process involves the transfer of a phosphite group from the compound to its target, resulting in the formation of useful glycosyl donors and ligands .
Biochemical Pathways
Based on its potential phosphitylation activity, it can be speculated that it may influence pathways involving alcohols and heteroatomic nucleophiles .
Result of Action
Based on its potential phosphitylation activity, it can be speculated that it may result in the formation of useful glycosyl donors and ligands .
Action Environment
It is known that similar compounds are sensitive to heat and humidity , which suggests that these factors may also influence the action of “4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid”.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid typically involves the formation of the dioxaborinane ring followed by its attachment to the chlorinated benzoic acid. One common method involves the reaction of 4-chlorobenzoic acid with 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boron-containing intermediate .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of high-purity starting materials and efficient purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The boron atom in the dioxaborinane ring makes this compound a suitable candidate for Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: The major products are typically substituted benzoic acids, where the chlorine atom is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds, which are formed by the coupling of the aryl group from the benzoic acid with another aryl or alkyl group.
Scientific Research Applications
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)pyridine: This compound is similar in structure but contains a pyridine ring instead of a benzoic acid moiety.
2-Chloro-5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid: This compound differs in the position of the chlorine atom on the benzoic acid ring.
Uniqueness
4-Chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid is unique due to its specific combination of a chlorinated benzoic acid and a dioxaborinane ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClO4/c1-12(2)6-17-13(18-7-12)9-5-8(11(15)16)3-4-10(9)14/h3-5H,6-7H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQZJHPBTAKZRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Maleimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)













